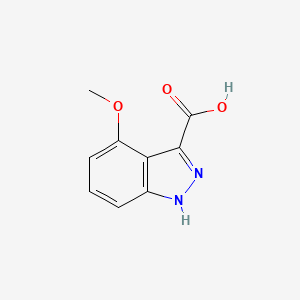

4-methoxy-1H-indazole-3-carboxylic acid

Descripción

Overview of Indazole as a Privileged Heterocyclic Scaffold in Medicinal Chemistry

The indazole scaffold is considered a "privileged" structure in medicinal chemistry. researchgate.netnih.gov This term denotes a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby exhibiting a wide range of pharmacological activities. researchgate.net The versatility of the indazole ring allows for functionalization at various positions, enabling the synthesis of a vast library of derivatives with diverse therapeutic properties. nih.gov These properties include anti-inflammatory, antimicrobial, anticancer, and antihypertensive activities, among others. nih.govresearchgate.net

Historical Context of Indazole in Drug Discovery

The history of indazole in drug discovery dates back to the synthesis of the first indazole derivative by Emil Fischer in 1883. caribjscitech.comwikipedia.org However, it was the discovery of the anti-inflammatory properties of benzydamine (B159093) in the mid-20th century that highlighted the therapeutic potential of this heterocyclic system. pnrjournal.comwikipedia.org Since then, there has been a surge in research focused on indazole-containing compounds, leading to the development of several clinically approved drugs. researchgate.netnih.gov Notable examples include Granisetron, an antiemetic used in chemotherapy, and Axitinib, a tyrosine kinase inhibitor for the treatment of renal cell carcinoma. pnrjournal.comresearchgate.net The progression of indazole-based drugs from their initial discovery to their current clinical applications underscores the enduring importance of this scaffold in medicinal chemistry. nih.gov

Importance of Nitrogen-Containing Heterocycles in Bioactive Molecules

Nitrogen-containing heterocycles are fundamental building blocks in the design and discovery of new drugs. openmedicinalchemistryjournal.comwisdomlib.org Their prevalence in nature is evident in the structures of alkaloids, vitamins, and nucleic acids. openmedicinalchemistryjournal.commdpi.com In synthetic medicinal chemistry, the incorporation of nitrogen atoms into a cyclic structure imparts unique physicochemical properties to the molecule, such as the ability to form hydrogen bonds and participate in various biological interactions. mdpi.com This enhances the molecule's binding affinity and selectivity for specific biological targets. mdpi.com Consequently, a significant percentage of FDA-approved drugs contain at least one nitrogen-based heterocyclic ring. researchgate.net The structural and functional diversity of these compounds makes them an invaluable tool for medicinal chemists in the development of novel therapeutics for a wide array of diseases. openmedicinalchemistryjournal.comijsrtjournal.com

Rationale for Researching 4-Methoxy-1H-Indazole-3-Carboxylic Acid Derivatives

The strategic selection of a lead compound is a critical step in the drug discovery process. The choice to focus on this compound is based on the established therapeutic potential of the indazole-3-carboxylic acid core and the anticipated influence of the 4-methoxy substituent on the molecule's biological activity.

Emergence of Indazole-3-Carboxylic Acid Derivatives in Therapeutic Applications

Indazole-3-carboxylic acid serves as a crucial starting material and key intermediate in the synthesis of a variety of pharmacologically active compounds. researchgate.netgoogle.comnbinno.com Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. nbinno.com For instance, the methyl ester of 1H-indazole-3-carboxylic acid is being investigated for its potential in oncology and as an anti-inflammatory agent. bloomtechz.com The versatility of the carboxylic acid group allows for the creation of amides, esters, and other derivatives, providing a platform for extensive structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy. researchgate.netbloomtechz.com

Focus on the Methoxy (B1213986) Substitution at the 4-Position and its Potential Influence on Bioactivity

The introduction of a methoxy group at the 4-position of the indazole ring is a deliberate design element intended to modulate the compound's pharmacological profile. The position and nature of substituents on the indazole ring can significantly impact a molecule's interaction with biological targets. nih.gov A methoxy group, being an electron-donating group, can alter the electron density of the aromatic system, which in turn can influence the compound's binding affinity and metabolic stability. mdpi.com Studies on other substituted indazoles have shown that methoxy groups can enhance binding affinity to specific targets. nih.gov For example, research on 3-substituted indazoles revealed that a 4-methoxy substitution resulted in a notable binding affinity. nih.gov Therefore, the investigation of this compound is driven by the hypothesis that this specific substitution pattern will confer advantageous biological properties.

Scope and Objectives of the Research on this compound

The primary objective of research into this compound is to systematically explore its potential as a scaffold for the development of new therapeutic agents. This involves the synthesis of a library of derivatives and the subsequent evaluation of their biological activities against a range of therapeutic targets. A key focus is to understand the structure-activity relationships, particularly the role of the 4-methoxy group and the 3-carboxylic acid moiety in determining the pharmacological effects. The ultimate goal is to identify lead compounds with promising efficacy and to lay the groundwork for further preclinical and clinical development.

Data Table

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H8N2O3 |

| Molecular Weight | 192.17 g/mol |

| CAS Number | 133850-82-7 |

| Canonical SMILES | COC1=CC=CC2=C1C(=NN2)C(=O)O |

| InChI Key | UNCWFHMSYTUYDL-UHFFFAOYSA-N |

Contribution to the Understanding of Indazole Structure-Activity Relationships

The study of this compound and its derivatives has provided critical insights into the structure-activity relationships (SAR) of indazole-based compounds. The specific placement of substituents on the indazole ring is crucial for determining the molecule's biological activity and selectivity.

Research on amides derived from indazole-3-carboxylic acid has underscored the importance of the regiochemistry at the C3-position. In the development of Calcium-Release Activated Calcium (CRAC) channel blockers, it was discovered that the indazole-3-carboxamide linkage is essential for inhibitory activity. nih.govnih.gov A comparative study showed that while an indazole-3-carboxamide derivative potently inhibited calcium influx, its corresponding reverse amide isomer was completely inactive, highlighting the critical orientation of the amide bond for biological function. nih.govnih.gov

Furthermore, the substituent at the C4-position of the indazole ring plays a significant role in modulating the activity of these compounds. In a study focused on CC-chemokine receptor 4 (CCR4) antagonists, derivatives featuring a methoxy group at the C4-position were among the most potent. acs.org X-ray diffraction studies of related fragments suggested that the 4-methoxy group can form an intramolecular hydrogen bond, which helps to lock the molecule in an active conformation, thereby enhancing its binding affinity to the receptor. acs.org This finding demonstrates the strategic importance of the 4-methoxy group present in this compound for designing potent antagonists.

In the context of kinase inhibition, the indazole-3-carboxamide scaffold has been identified as a promising starting point. nih.gov Studies on Glycogen Synthase Kinase-3 (GSK-3) inhibitors have shown that substitutions on the indazole ring significantly impact potency. For instance, the presence of a methoxy group at the 5-position was found to be important for high potency, indicating that the electronic and steric effects of substituents on the benzene (B151609) portion of the indazole core are key determinants of activity. nih.gov While not directly involving the 4-methoxy position, this underscores the principle that the substitution pattern on the indazole ring is a critical factor in SAR.

Exploration of Novel Therapeutic Avenues

This compound has proven to be a valuable starting material for the exploration of new therapeutic applications, particularly in the realm of central nervous system (CNS) disorders and cancer.

One of the most direct applications of this compound is in the synthesis of ligands for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). chemicalbook.comgoogle.com These receptors are implicated in a variety of neurological and psychiatric conditions, and compounds that modulate their activity are of significant interest for the treatment of disorders such as Alzheimer's disease and schizophrenia. google.comnih.gov this compound serves as a key intermediate in the preparation of tricyclic compounds that act as potent α7 nAChR ligands, demonstrating its utility in the development of novel CNS-active agents. chemicalbook.com

The indazole-3-carboxamide scaffold, directly accessible from this compound, has been explored for a range of other therapeutic targets. As mentioned, derivatives have shown potent activity as CRAC channel blockers, which are being investigated for the treatment of inflammatory and autoimmune diseases due to their ability to modulate mast cell activation. nih.govnih.gov

In the field of oncology, the indazole scaffold is a well-established component of numerous kinase inhibitors. researchgate.neted.ac.uk The indazole-3-carboxamide framework has been investigated for the development of inhibitors for kinases such as Akt, which is a key signaling node in cancer cell growth and survival. ias.ac.inucsf.edu The versatility of the indazole-3-carboxylic acid core allows for the synthesis of diverse libraries of compounds to screen for potent and selective kinase inhibition. ias.ac.in

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxy-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)8(9(12)13)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCWFHMSYTUYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646577 | |

| Record name | 4-Methoxy-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865887-02-1 | |

| Record name | 4-Methoxy-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxy 1h Indazole 3 Carboxylic Acid and Its Derivatives

General Synthetic Strategies for Indazole-3-Carboxylic Acid Scaffolds

The construction of the indazole-3-carboxylic acid core is a pivotal step in the synthesis of numerous pharmacologically significant compounds. google.com Various synthetic routes have been developed, often categorized by the key bond-forming reaction that establishes the heterocyclic ring system.

Diazotization reactions are a cornerstone in the synthesis of indazole derivatives. bloomtechz.com These methods typically involve the transformation of an amino group on a benzene (B151609) ring into a diazonium salt, which then undergoes an intramolecular reaction to form the pyrazole (B372694) ring fused to the benzene core.

One prominent method begins with isatin (B1672199), which is hydrolyzed using an aqueous base like sodium hydroxide. google.com The resulting intermediate is then treated with a nitrite (B80452) source under acidic conditions to form a diazonium salt. Subsequent reductive cyclization yields the 1H-indazole-3-carboxylic acid. google.comchemicalbook.com This classic route provides a reliable pathway to the core structure. google.com Similarly, o-aminobenzoic acid can be converted to its diazonium salt and then undergo reductive cyclization with aqueous sodium sulfite (B76179) to afford 1H-indazole. chemicalbook.com Another variation employs o-toluidine (B26562), which is diazotized with sodium nitrite in acetic acid, followed by a ring closure that involves the methyl group to form 1H-indazole. chemicalbook.com The diazotization-cyclization protocol has also been successfully applied to o-alkynylanilines to produce 3-substituted 1H-indazoles. chemicalbook.com

A broad range of cyclization strategies beyond diazotization exists for assembling the indazole ring. These methods often build the ring by forming key C-N or N-N bonds in the final step.

One such approach is the [3+2] cycloaddition, where arynes react with diazo compounds. organic-chemistry.org For instance, readily available N-tosylhydrazones can react with arynes under mild conditions to afford 3-substituted indazoles. organic-chemistry.org This reaction proceeds through the in situ generation of a diazo compound which then undergoes a 1,3-dipolar cycloaddition with the aryne. organic-chemistry.org

Intramolecular amination reactions are also employed. 1-Aryl-2-(2-nitrophenylbenzylidene) hydrazines can undergo intramolecular amination in the presence of a strong base like potassium tert-butoxide (t-BuOK) to yield 1-aryl-1H-indazoles. chemicalbook.com A more modern approach involves a palladium-catalyzed Buchwald-Hartwig intramolecular cyclization, which has been used to efficiently synthesize 1-arylindazole-3-carboxamides. unina.it

The alkylation of the indazole nitrogen is a critical step for creating many active pharmaceutical ingredients, but it presents a challenge in controlling regioselectivity between the N-1 and N-2 positions. researchgate.netnih.gov The thermodynamic stability of the two tautomers often influences the outcome, with the 1H-indazole tautomer generally being more stable than the 2H-form. nih.govbeilstein-journals.org

The choice of base and solvent system is crucial for directing the alkylation. A common and effective system for achieving high N-1 selectivity is the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). researchgate.netnih.gov This combination has shown excellent (>99%) N-1 regioselectivity for indazoles with various substituents at the C-3 position, including carboxymethyl and carboxamide groups. nih.govbeilstein-journals.org The high N-1 selectivity observed with NaH in THF has been postulated to involve the coordination of the indazole N-2 atom and an oxygen atom from a C-3 substituent with the sodium cation. beilstein-journals.org Conversely, substituents at the C-7 position, such as nitro or carboxylate groups, can confer high N-2 regioselectivity. nih.gov

The table below summarizes various conditions and their impact on the regioselectivity of indazole alkylation.

| Indazole Substrate | Alkylation Conditions | Major Isomer | Selectivity (N-1:N-2) | Reference(s) |

| 3-Carboxymethyl Indazole | NaH, Alkyl Bromide, THF | N-1 | >99% N-1 | nih.gov |

| 3-Carboxamide Indazole | NaH, Alkyl Bromide, THF | N-1 | >99% N-1 | nih.gov |

| Unsubstituted Indazole | Alcohol, DIAD, PPh3, THF | N-2 | 1:2.5 | nih.gov |

| 7-Nitroindazole | NaH, Alkyl Bromide, THF | N-2 | ≥96% N-2 | nih.gov |

| 5-Bromo-1H-indazole-3-carboxylate | Cesium Carbonate, Dioxane | N-1 | High N-1 Selectivity | beilstein-journals.org |

This table is generated based on data from the cited research articles.

Specific Synthetic Approaches for 4-Methoxy-Substituted Indazole-3-Carboxylic Acids

Synthesizing the specific target molecule, 4-methoxy-1H-indazole-3-carboxylic acid, requires strategies that can regioselectively introduce the methoxy (B1213986) group at the C-4 position and the carboxylic acid at the C-3 position.

The synthesis of the 4-methoxy-substituted indazole core typically relies on starting with a precursor that already contains the methoxy group at the desired position. For example, a substituted anthranilic acid or o-toluidine derivative bearing a methoxy group meta to the amino group can be subjected to the general diazotization and cyclization reactions described previously.

The synthesis of 1H-indazole-3-carboxylic acid derivatives can be achieved from o-aminophenylacetic acid esters or amides. google.com By starting with a 2-amino-3-methoxyphenylacetic acid derivative, one could theoretically construct the 4-methoxy-1H-indazole ring system. The key challenge in such routes is managing the regioselectivity of the cyclization to ensure the formation of the desired indazole isomer. The electronic and steric effects of the methoxy group play a significant role in directing the ring closure. Research into the regioselective synthesis of 4-nitroindazole has shown that reaction conditions can be tuned to favor either the N-1 or N-2 isomer, a principle that can be extended to other 4-substituted indazoles. nih.gov

The carboxylic acid group at the C-3 position is often introduced by using a starting material that already contains this functionality or a precursor to it. The synthesis of the parent 1H-indazole-3-carboxylic acid from isatin is a prime example. google.com To produce the 4-methoxy derivative, this synthesis could be adapted by using 7-methoxyisatin as the starting material. The ring-opening of this substituted isatin, followed by diazotization and reductive cyclization, would place the carboxylic acid at the C-3 position and the methoxy group at the C-4 position of the final indazole product.

Alternatively, functionalization of a pre-formed 4-methoxy-1H-indazole ring at the C-3 position is a viable strategy. While direct carboxylation can be challenging, methods for C-3 formylation have been developed. For instance, 2H-indazoles can be regioselectively formylated at the C-3 position using Selectfluor and DMSO. thieme-connect.de The resulting 3-formyl-indazole could then be oxidized to the corresponding carboxylic acid. Although this specific method was demonstrated for 2H-indazoles, similar principles of C-H functionalization could potentially be adapted for 1H-indazole systems.

Methods for Methoxy Group Incorporation at the 4-Position

The introduction of a methoxy group at the 4-position of the indazole ring is a critical step in the synthesis of the target compound. Direct methoxylation of the C-4 position on a pre-formed indazole ring is not a commonly reported high-yielding strategy. Instead, the synthesis generally proceeds through multi-step sequences, primarily involving two strategic approaches:

Construction from a Pre-substituted Benzene Ring: A prevalent and logical strategy involves building the indazole ring from a benzene derivative that already contains the required methoxy group at the correct position relative to the groups that will form the fused pyrazole ring. For instance, a starting material such as a 2-amino-6-methoxybenzonitrile (B73248) or a 2-formyl-3-methoxyaniline derivative can be subjected to cyclization reactions. A general route involves the diazotization of an appropriately substituted aniline (B41778) followed by an intramolecular cyclization to form the indazole core. Subsequent functionalization at the C-3 position, for example, by oxidation of a C-3 methyl group or hydrolysis of a C-3 nitrile, would yield the desired carboxylic acid.

Synthesis via a 4-Hydroxyindazole Intermediate: An alternative and powerful strategy involves the initial synthesis of a 4-hydroxyindazole, which is then converted to the 4-methoxy derivative.

Formation of 4-Hydroxyindazole: The synthesis of 4-hydroxyindazoles can be approached through methods analogous to those used for 4-hydroxyindoles, such as modifications of the Bischler reaction. researchgate.net This involves the condensation of a substituted aminophenol with a suitable partner under acidic conditions. researchgate.netgoogle.com The reaction can yield a mixture of isomers, necessitating careful separation. researchgate.net

Etherification of the Hydroxyl Group: Once the 4-hydroxyindazole is obtained and purified, the hydroxyl group can be converted to a methoxy group via a Williamson ether synthesis. masterorganicchemistry.com This classic SN2 reaction involves deprotonating the phenolic hydroxyl group with a suitable base (e.g., sodium hydride) to form a more nucleophilic alkoxide, which then reacts with a methylating agent like methyl iodide or dimethyl sulfate (B86663) to form the ether. masterorganicchemistry.comyoutube.com

This two-step approach, while potentially longer, offers a versatile pathway to not only 4-methoxyindazoles but also a variety of other 4-alkoxy derivatives by simply changing the alkylating agent used in the etherification step.

Advanced Synthetic Techniques and Green Chemistry Considerations

Recent advancements in organic synthesis have provided more efficient, selective, and environmentally benign methods for constructing the indazole scaffold.

Catalytic Methods in Indazole Synthesis

Catalyst-based approaches have become central to modern indazole synthesis, offering enhanced efficiency and selectivity. amazonaws.com Transition metals such as palladium (Pd), copper (Cu), rhodium (Rh), and cobalt (Co) are frequently employed to facilitate key bond-forming reactions. researchgate.netamazonaws.comnih.gov

Key catalytic strategies include:

Cross-Coupling Reactions: Copper-catalyzed Ullmann-type reactions are used for intramolecular N-arylation to form the indazole ring. bldpharm.com Palladium catalysts are also widely used for both intramolecular amination and C-H functionalization reactions. bldpharm.comnih.gov

C-H Activation/Functionalization: This modern strategy involves the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. Rhodium(III) and Cobalt(III) catalysts have been successfully used in C-H activation/annulation cascades with various coupling partners like aldehydes and acrylates to construct substituted indazoles. researchgate.netnih.gov

Cyclization Reactions: Copper catalysts are effective in mediating the cyclization of starting materials like o-haloaryl N-sulfonylhydrazones or ketimines derived from o-aminobenzonitriles. researchgate.net

These catalytic methods often lead to high yields and can provide access to a wide range of substituted indazole derivatives that would be difficult to obtain through classical methods. amazonaws.com

| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Cp*Co(III) | C-H Addition/Cyclization | Azobenzenes, Aldehydes | Convergent, one-step synthesis of N-aryl-2H-indazoles. Air-stable catalyst. | nih.gov |

| Rh(III) | C-H Activation/Annulation | Azobenzenes, Sulfoxonium Ylides | Efficient synthesis of 3-acylated-2H-indazoles. | researchgate.net |

| Cu(OAc)₂ | N-N Bond Formation/Cyclization | o-Aminobenzonitriles, Organometallic Reagents | Uses O₂ as the sole oxidant; provides good to excellent yields. | |

| Pd-catalyzed | Intramolecular Amination | N-aryl-N-(o-bromobenzyl)hydrazines | Synthesis of 2-aryl-2H-indazoles. | nih.gov |

| Cu-catalyzed | Intramolecular Ullmann Cyclization | Hydrazones | Used in process development for scalable synthesis. | bldpharm.com |

Electrochemical Synthesis Approaches for 1H-Indazoles

Electrosynthesis has emerged as a powerful green chemistry tool, often avoiding harsh reagents and offering unique reaction pathways. For 1H-indazoles, electrochemical methods provide mild and sustainable alternatives to traditional synthesis. nih.gov

Key electrochemical approaches include:

Radical C-H/N-H Cyclization: Anodic oxidation can be used to trigger a radical cyclization of arylhydrazones to form the 1H-indazole core. This method is operationally simple and can use inexpensive electrode materials.

Intramolecular N-H/N-H Coupling: A transition-metal-free electrochemical cyclization has been developed that uses ammonia (B1221849) as the nitrogen source, affording a range of substituted 1H-indazoles in moderate to good yields at room temperature. nih.gov

Divergent Synthesis of Indazoles and N-Oxides: The choice of cathode material can determine the reaction outcome. Using a reticulated vitreous carbon cathode allows for the selective synthesis of 1H-indazole N-oxides, while a zinc cathode can deoxygenate these products to the corresponding 1H-indazoles. researchgate.netchemicalbook.com This strategy is attractive for creating derivatives for pharmaceutical research. researchgate.netchemicalbook.com

These methods highlight the potential of electrochemistry to provide efficient and environmentally friendly routes to complex heterocyclic structures.

| Electrochemical Method | Key Transformation | Key Features | Reference |

|---|---|---|---|

| Radical Csp²-H/N-H Cyclization | Arylhydrazones to 1H-Indazoles | Anodic oxidation, sustainable C-N bond formation. | |

| Intramolecular N(sp²)-H/N(sp³)-H Coupling | Cyclization using NH₃ | Transition-metal-free, room temperature reaction. | nih.gov |

| Cathode-Dependent Synthesis | Selective formation of 1H-Indazole N-Oxides or 1H-Indazoles | Outcome controlled by cathode material (Carbon vs. Zinc). | researchgate.netchemicalbook.com |

Optimization of Reaction Conditions for Improved Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired indazole product while minimizing waste. This involves systematically varying catalysts, solvents, bases, temperature, and reaction time. For instance, in the synthesis of N-aryl-1H-indazoles, the choice of base can determine whether an indazole or a benzimidazole (B57391) is formed from the same starting material. nih.gov

Modern process development often employs high-throughput screening (HTS) and statistical modeling, such as Design of Experiments (DoE), to rapidly identify optimal conditions. bldpharm.com This was successfully applied to an intramolecular Ullmann-type reaction for a fluorinated indazole synthesis, where challenges ranging from poor reactivity to thermal hazards were overcome to establish a safe and efficient protocol. bldpharm.com Similarly, the development of a one-pot, ultrasound-assisted modification of the Cadogan method for synthesizing 2-phenyl-2H-indazole derivatives led to significantly improved reaction times and yields compared to conventional methods. semanticscholar.org The optimization of peptide coupling conditions for creating indazole-thiazole hybrids involved screening different bases and solvents to improve yields from moderate to as high as 85%. organic-chemistry.org

Development of Scalable Synthetic Routes

Translating a laboratory synthesis into a large-scale industrial process presents significant challenges, including cost, safety, and robustness. The development of scalable routes for indazole derivatives is an active area of research.

A key consideration is the choice of reagents and catalysts that are cost-effective and safe to handle in large quantities. For example, a cobalt(III)-catalyzed synthesis of N-aryl-2H-indazoles was successfully demonstrated on a 20 mmol scale and designed to be readily applicable to even larger scales. nih.gov A significant achievement in this work was the replacement of a silver-based additive with a substoichiometric amount of inexpensive acetic acid. nih.gov

Another study focused on developing a highly selective and scalable N1-alkylation of indazoles. Through data-driven process development, the reaction was safely demonstrated on a 100-gram scale, with the potential for further scale-up, highlighting a practical methodology suitable for large-scale manufacturing. The development of a concise route to a fluorinated indazole intermediate for an active pharmaceutical ingredient also emphasized scalability, tackling thermal hazard concerns associated with the copper-catalyzed Ullmann cyclization to ensure the process was safe and high-yielding for potential manufacturing. bldpharm.com

Pharmacological and Biological Activity Profiles of 4 Methoxy 1h Indazole 3 Carboxylic Acid Derivatives

Anti-Cancer Activity

Derivatives of 4-methoxy-1H-indazole-3-carboxylic acid have been investigated for their potential to combat cancer through various mechanisms of action. nih.gov These compounds represent a class of synthetic molecules that can be tailored to interact with specific biological targets involved in tumor growth and progression.

Inhibition of Tyrosine Kinases (e.g., VEGFR-2, FGFR)

Tyrosine kinases are critical enzymes in cellular signaling pathways that regulate cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them a key target for anti-cancer therapies.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. The inhibition of VEGFR-2 is a well-established anti-cancer strategy. Research has shown that indazole derivatives can be potent inhibitors of VEGFR-2. For instance, a series of 3-methoxy-4-hydroxyphenyl substituted pyrazolo[4,3-d]pyrimidines, which share structural similarities with indazole derivatives, exhibited very potent VEGFR-2 inhibitory activity, with IC50 values as low as 0.19 nM. nih.gov Another study on quinazoline (B50416) derivatives, which also feature a bicyclic heterocyclic system, identified compounds with a methoxy (B1213986) group substitution that demonstrated significant VEGFR-2 inhibition. nih.gov Specifically, a derivative with a 3-methoxy-4-hydroxyphenyl ring showed the strongest activity. nih.gov

Fibroblast Growth Factor Receptors (FGFRs) are another family of tyrosine kinases implicated in various cancers. Methoxy-substituted indazole derivatives have also been explored as FGFR inhibitors. For example, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles were reported as inhibitors of FGFR.

| Derivative Class | Target Kinase | Potency (IC50) | Reference |

| 3-Methoxy-4-hydroxyphenyl substituted pyrazolo[4,3-d]pyrimidines | VEGFR-2 | 0.19 nM | nih.gov |

| Isatin (B1672199) derivatives with methoxy group on anilide | VEGFR-2 | 69.1 nM and 85.8 nM | nih.gov |

| Quinazoline-benzenesulfonamide hybrids | VEGFR-2 | 0.24 µM and 0.48 µM | nih.gov |

Microtubule Targeting Agents

Microtubules are dynamic protein polymers that are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. Agents that interfere with microtubule dynamics can arrest cancer cells in mitosis, leading to apoptosis. Several indazole derivatives have been identified as microtubule targeting agents.

Studies have indicated that the presence of a methoxy group, particularly a 3,4,5-trimethoxyphenyl moiety, on the indazole scaffold is often associated with potent microtubule-destabilizing activity. This is exemplified in a series of indazole derivatives where compounds bearing this substitution showed significant antiproliferative activity with IC50 values in the nanomolar range. These compounds were found to inhibit tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine, which suppresses the anti-tumor immune response. Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.

A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated for their ability to inhibit both IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). One of the most potent compounds identified, compound 35 , displayed an IC50 value of 0.74 μM in an enzymatic assay for IDO1 and 1.37 μM in a HeLa cell-based assay. This compound also demonstrated in vivo antitumor activity in a CT26 xenograft model, suggesting the potential of this scaffold in developing dual IDO1/TDO inhibitors for cancer treatment.

| Compound | Target | Enzymatic IC50 | Cellular IC50 | In Vivo Model | Reference |

| 35 (4,6-substituted-1H-indazole) | IDO1 | 0.74 μM | 1.37 μM (HeLa) | CT26 xenograft | |

| 35 (4,6-substituted-1H-indazole) | TDO | 2.93 μM | 7.54 μM (A172) | CT26 xenograft |

Modulation of Estrogen Receptors (ERα)

Estrogen receptors, particularly ERα, play a crucial role in the development and progression of a significant proportion of breast cancers. Selective estrogen receptor modulators (SERMs) are a class of drugs that can exhibit either estrogenic or antiestrogenic effects in a tissue-specific manner. While some indazole derivatives have been reported to have a high binding affinity for the estrogen receptor, specific research on this compound derivatives as modulators of ERα is limited in the currently available scientific literature.

Combination Therapy Approaches

The use of combination therapies is a cornerstone of modern cancer treatment, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity. nih.gov This approach often involves combining agents with different mechanisms of action. nih.gov While various indazole-based drugs are used in clinical settings, and the rationale for combining them with other anti-cancer agents is strong, specific preclinical or clinical studies detailing the use of this compound derivatives in combination therapy regimens are not extensively reported in the public domain. The potential for these compounds to be used in combination with chemotherapy, radiotherapy, or other targeted therapies remains an area for future investigation.

Anti-inflammatory Properties

Inflammation is a complex biological response that is implicated in a wide range of diseases, including cancer. The development of novel anti-inflammatory agents is therefore of significant interest. Various substituted indazole derivatives have demonstrated anti-inflammatory activities. nih.gov

Research into the anti-inflammatory properties of indazole-3-carboxylic acid has shown that coordination compounds formed with divalent transition metal ions exhibit significant anti-inflammatory effects. rsc.org For example, iron (Fe) and manganese (Mn) complexes of indazole-3-carboxylate showed a strong inhibition of nitric oxide (NO) production, a key inflammatory mediator, with inhibition values close to 80% at 48 hours and over 90% at 72 hours of treatment in cellular assays. rsc.org

Furthermore, in vivo studies on indazole and its derivatives have demonstrated their potential to reduce inflammation. In a carrageenan-induced hind paw edema model in rats, indazole derivatives showed significant, dose-dependent, and time-dependent inhibition of inflammation. nih.govresearchgate.net The mechanism of this anti-inflammatory action is believed to involve the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and scavenging of free radicals. nih.govresearchgate.net

| Compound/Derivative | Model | Effect | Potential Mechanism | Reference |

| Indazole-3-carboxylate Fe and Mn complexes | Cellular Assay | Inhibition of NO production (>90% at 72h) | Not specified | rsc.org |

| Indazole derivatives | Carrageenan-induced rat paw edema | Significant, dose-dependent edema reduction | Inhibition of COX-2, TNF-α, IL-1β, and free radicals | nih.govresearchgate.net |

Modulation of Inflammatory Mediators

The inflammatory response involves a complex interplay of various mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The modulation of these mediators is a key strategy in the management of inflammatory diseases.

Research has shown that certain indazole derivatives can inhibit the production of pro-inflammatory cytokines. For instance, a study on 3-(indol-5-yl)-indazole derivatives identified a compound, 22m, that inhibited lipopolysaccharide (LPS)-induced expression of TNF-α and IL-6 in macrophages with IC50 values of 0.89 and 0.53 μM, respectively. nih.gov Another study on a novel indazole derivative, Cyy-272, demonstrated its ability to inhibit the release of inflammatory cytokines in LPS-stimulated macrophages. nih.gov While these studies highlight the potential of the indazole scaffold in modulating inflammatory mediators, specific data on the direct effects of this compound derivatives on TNF-α and IL-6 levels were not found in the reviewed literature.

Impact on Acute Lung Injury (ALI)

Acute Lung Injury (ALI) is a severe inflammatory condition of the lungs. nih.gov Several studies have investigated the potential of indazole derivatives in mitigating ALI. One study identified a 3-(indol-5-yl)-indazole derivative (22m) as a potent inhibitor of the MD2-TLR4 complex, which plays a crucial role in the inflammatory cascade leading to ALI. In vivo administration of this compound significantly ameliorated histopathological changes in the lung tissues of mice with LPS-induced ALI. nih.govacs.org Another novel indazole compound, Cyy-272, was also found to alleviate LPS-induced ALI by inhibiting JNK phosphorylation. nih.gov These findings suggest that the indazole core structure is a promising scaffold for developing therapeutic agents for ALI. However, specific research focusing on the impact of this compound derivatives on ALI is not available in the public domain based on the conducted searches.

Antimicrobial and Antiparasitic Activities

Derivatives of this compound have been investigated for their potential as antimicrobial and antiparasitic agents. The following subsections detail the findings in these areas.

Antibacterial Effects

The antibacterial potential of various indazole derivatives has been a subject of research. For instance, a study on novel 4-bromo-1H-indazole derivatives showed significant activity against several bacterial strains. nih.gov Specifically, compounds 12 and 18 from this study were found to be 256 times more potent than 3-methoxybenzamide (B147233) against penicillin-resistant Staphylococcus aureus. nih.gov However, specific studies detailing the antibacterial effects of 4-methoxy-1H-indazole-3-carboxamide derivatives, including their minimum inhibitory concentration (MIC) values, were not identified in the reviewed literature.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Data not available for 4-methoxy-1H-indazole-3-carboxamide derivatives |

Antifungal Activities

The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents. While some indazole derivatives have shown antifungal potential, specific data on 4-methoxy-1H-indazole-3-carboxylate derivatives is limited. One study on 3-phenyl-1H-indazole derivatives reported a N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl)-4-methoxybenzenesulfonamide derivative with excellent antifungal potential. acs.org However, comprehensive studies with MIC values for 4-methoxy-1H-indazole-3-carboxylate derivatives against various fungal pathogens were not found in the public literature.

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Data not available for 4-methoxy-1H-indazole-3-carboxylate derivatives |

Antituberculosis Agents

Tuberculosis remains a significant global health challenge, and the search for new antitubercular drugs is ongoing. Hydrazide derivatives of various heterocyclic compounds have been explored for their antimycobacterial activity. For example, a series of 1,3,4-oxadiazole-hydrazone derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov Several of these compounds exhibited MIC values as low as 8 µg/mL against the H37Ra strain and 4 µg/mL against pyrazinamide-resistant strains. nih.govnih.gov While these findings are promising for hydrazide-containing compounds, specific studies on the antitubercular activity of 4-methoxy-1H-indazole-3-carbohydrazide derivatives, including their MIC values, were not found in the reviewed scientific literature.

| Compound/Derivative | Mycobacterium tuberculosis Strain | MIC (µg/mL) | Reference |

| Data not available for 4-methoxy-1H-indazole-3-carbohydrazide derivatives |

Neurological and Psychiatric Applications

Derivatives of this compound have emerged as significant scaffolds in the development of therapeutic agents for a range of neurological and psychiatric disorders. Their utility stems from the ability to modulate multiple biological targets implicated in the pathophysiology of these complex conditions. Researchers have focused on modifying the core indazole structure to achieve desired activities, leading to compounds with potential applications in treating cognitive decline and mood disorders. nih.govmdpi.com

Nicotinic α-7 Receptor Agonism and Partial Agonism

The α-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) is a crucial target in the central nervous system, involved in cognitive processes like memory and attention. mdpi.comnih.gov Modulation of this receptor is a promising strategy for addressing cognitive impairments associated with conditions such as Alzheimer's disease and schizophrenia. mdpi.comnih.govsci-hub.se

Derivatives of indazole-3-carboxylic acid have been successfully developed as potent agonists and partial agonists of the α7 nAChR. mdpi.comsci-hub.se A notable example is the compound RG3487, an indazole-3-carboxamide derivative, which has been identified as a high-affinity human α7 nAChR agonist. mdpi.com Agonists fully activate the receptor, while partial agonists elicit a weaker response, which can be beneficial in providing a more modulated therapeutic effect and potentially reducing side effects or receptor desensitization. nih.govnih.gov The development of such compounds highlights the versatility of the indazole scaffold in creating selective ligands for the α7 nAChR. sci-hub.se

| Compound | Target | Activity Profile | Affinity (Ki) | Efficacy (EC50) | Source |

|---|---|---|---|---|---|

| RG3487 (N-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-1H-indazole-3-carboxamide hydrochloride) | Human α7 nAChR | Agonist | 6 nM | 0.8 µM | mdpi.com |

Dual AChE-MAO B Inhibition

A multitarget approach is increasingly favored in the design of drugs for neurodegenerative diseases like Alzheimer's. nih.gov One such strategy involves the simultaneous inhibition of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.gov AChE inhibition addresses the cholinergic deficit by increasing acetylcholine levels, while MAO-B inhibition reduces the breakdown of dopamine (B1211576) and mitigates oxidative stress by preventing the production of hydrogen peroxide. nih.govnih.gov

Research has shown that certain substituted indazole derivatives can function as dual inhibitors, targeting both enzymes simultaneously. nih.gov While much of the research in dual AChE/MAO-B inhibitors has focused on other scaffolds like coumarin (B35378) and chalcone, the indazole structure has been recognized as a viable framework for developing these multitarget agents. nih.govnih.gov For instance, studies on 5-substituted indazole derivatives have demonstrated their ability to inhibit both AChE and its related enzyme, butyrylcholinesterase (BuChE), alongside other targets relevant to Alzheimer's disease. nih.gov This dual-action profile suggests that indazole derivatives could offer a more comprehensive therapeutic effect compared to single-target agents. nih.gov

| Compound Class | AChE Inhibition | MAO-B Inhibition | Significance | Source |

|---|---|---|---|---|

| 5-Substituted Indazole Derivatives | Active | Active (Implied via multitarget strategy) | Demonstrates the potential of the indazole scaffold for dual-target inhibition in Alzheimer's disease. | nih.gov |

| Indole-based Analogues (Compared to Indazole Hits) | Not the primary target | Active (IC50 = 0.78 µM for compound 4e) | Highlights the established role of the indazole core as a scaffold for MAO-B inhibitors. | nih.gov |

MAO B-Amyloid Aggregation Inhibition

The pathology of Alzheimer's disease is strongly linked to the aggregation of amyloid-β (Aβ) peptides into senile plaques, which contributes to neuronal toxicity. nih.govillinois.edu MAO-B activity is also associated with this process, as the oxidative stress resulting from its catalytic function can promote Aβ aggregation. nih.gov Therefore, molecules that can inhibit both MAO-B and Aβ aggregation are of significant therapeutic interest.

Certain indazole derivatives have shown promise in this dual role. nih.gov Studies have revealed that some multitarget indazole derivatives not only inhibit key enzymes but also provide neuroprotective effects against Aβ-induced cell death. nih.gov This suggests an indirect or direct interference with the toxic cascade initiated by amyloid peptides. The ability to chelate metal ions, which are known to promote Aβ aggregation, is another strategy employed in designing multifunctional molecules that could be integrated with an indazole core. illinois.edu

Potential in Alzheimer's Disease and Schizophrenia Treatment

The diverse pharmacological activities of this compound derivatives make them strong candidates for treating complex neuropsychiatric and neurodegenerative disorders.

Alzheimer's Disease: The potential utility in Alzheimer's is multifaceted. The ability of derivatives to act as dual inhibitors of AChE and MAO-B, combined with anti-amyloid aggregation properties, addresses multiple pathological pathways of the disease: the cholinergic decline, oxidative stress, and amyloid plaque formation. nih.govnih.gov Furthermore, agonism at the α7 nAChR can help ameliorate the cognitive deficits that are a hallmark of the condition. mdpi.comnih.gov

Schizophrenia: The primary target for schizophrenia treatment within this compound class is the α7 nAChR. mdpi.comsci-hub.se Cognitive impairment is a core feature of schizophrenia, and enhancing cholinergic neurotransmission via α7 nAChR agonism is a key therapeutic strategy being explored to improve attention, working memory, and executive function in patients. nih.govsci-hub.se The development of potent and selective α7 agonists from the indazole family underscores their potential in this area. mdpi.com

Other Emerging Pharmacological Activities

Beyond the central nervous system, the indazole carboxylic acid scaffold has been investigated for other distinct biological applications.

Antispermatogenic Agents

A significant area of research for indazole-3-carboxylic acid derivatives has been in the development of non-hormonal male contraceptives. nih.gov Certain analogues act as potent antispermatogenic agents, causing a reversible cessation of sperm production. nih.govnih.gov

These compounds, including gamendazole (B1674601) and 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (DICA), function by disrupting the interaction between Sertoli cells and developing germ cells within the seminiferous tubules. nih.govcapes.gov.br This leads to the premature release (exfoliation) of immature sperm cells and subsequent infertility. nih.govcapes.gov.br Studies in animal models have demonstrated that a single oral dose of a compound like gamendazole can induce complete but reversible infertility. nih.gov

| Compound | Observed Effect | Mechanism | Source |

|---|---|---|---|

| Gamendazole | Induces reversible infertility in male rats. | Inhibits inhibin B production by Sertoli cells, leading to germ cell exfoliation. | nih.gov |

| Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) | Potent antispermatogenic activity. | Disrupts spermatogenesis. | nih.govcapes.gov.br |

| AF 1312/TS (1-(4-chlorobenzyl)-1H-indazole-3-carboxylic acid) | Antispermatogenic effects. | Induces embryolethality when administered during pregnancy in rats. | nih.gov |

Anti-HIV Activity

The indazole nucleus is recognized as a privileged structure in medicinal chemistry, with a wide range of reported pharmacological activities, including anti-HIV properties. nih.govjocpr.com While the broader class of indazole-containing compounds has shown potential as anti-HIV agents, specific research focusing exclusively on the anti-HIV-1 activity of this compound derivatives is not extensively documented in publicly available literature. nih.govjocpr.com

General studies on other related heterocyclic systems have demonstrated the potential of structural modifications to enhance anti-HIV activity. For instance, research on dihydrobenzylpyrimidin-4-(3H)-ones (DABOs) has shown that the introduction of a methoxy group at the α-benzylic position can significantly improve anti-HIV-1 potency against various resistant strains. nih.gov Specifically, certain α-methoxy DABO derivatives displayed picomolar to nanomolar efficacy against wild-type HIV-1 and a notable increase in potency against clinically relevant mutant strains. nih.gov

Furthermore, studies on other classes of indazole derivatives have identified compounds with anti-HIV activity. nih.gov However, research on 4-oxo-4H-quinolizine-3-carboxylic acid derivatives, which were designed as potential HIV integrase inhibitors, did not show significant anti-HIV activity in assays. nih.gov This highlights the high degree of structural specificity required for antiviral efficacy.

While the potential for this compound derivatives in this therapeutic area can be inferred from the general activity of the indazole scaffold, dedicated studies are required to synthesize and evaluate specific derivatives for their anti-HIV-1 activity.

Anti-arrhythmic and Cardiovascular Effects

Indazole derivatives have been investigated for a variety of cardiovascular effects, including anti-arrhythmic and antihypertensive properties. nih.gov The indazole core is a versatile scaffold that allows for functionalization at multiple positions, leading to a diverse range of pharmacological profiles. nih.gov

A review of indazole derivatives in cardiovascular diseases indicates their potential in managing conditions such as arrhythmia, ischemia-reperfusion injury, thrombosis, and hypertension. nih.gov For example, the indazole derivative YC-1 has been studied for its role in circulatory disorders through its action as an activator of soluble guanylyl cyclase. nih.gov Another derivative, 7-nitroindazole, has demonstrated an anti-hypertrophic effect on the heart. nih.gov Additionally, certain indazole-based compounds are being explored as inhibitors of p38 MAPK, a target for reducing endothelial dysfunction and cardiac fibrosis. nih.gov

However, specific studies detailing the anti-arrhythmic and broader cardiovascular effects of derivatives of this compound are not prominent in the available scientific literature. While the general class of indazoles shows promise in cardiovascular medicine, the specific contribution of the 4-methoxy substitution on the indazole-3-carboxylic acid scaffold to cardiovascular activity remains an area for further investigation.

SARS-CoV-2 MPro Inhibition

The main protease (MPro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a key target for the development of antiviral therapeutics. researchgate.net Research has explored various indazole derivatives as potential inhibitors of this enzyme.

A study focused on novel thiazolyl-indazole derivatives identified these compounds as potential scaffolds for SARS-CoV-2 MPro inhibitors. researchgate.net Through a combination of computational and experimental methods, it was found that these derivatives could bind to the active site of MPro. The most potent compound from this series, which featured a phenylthiazole moiety, inhibited the protease activity with a half-maximal inhibitory concentration (IC50) of 92.9 μM. researchgate.net The binding of these compounds was shown to be driven by interactions such as π-stacking with the His41 residue of the protease. researchgate.net

Another line of research synthesized and evaluated N-arylindazole-3-carboxamide derivatives as antiviral agents against SARS-CoV-2. These derivatives were developed from a hit compound identified for its activity against MERS-CoV. One of the synthesized compounds, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, demonstrated a potent inhibitory effect against SARS-CoV-2 with a half-maximal effective concentration (EC50) of 0.69 µM and exhibited low cytotoxicity.

These findings suggest that the indazole-3-carboxamide scaffold is a promising starting point for the development of novel inhibitors targeting the main protease of SARS-CoV-2.

Inhibitory Activity of Indazole Derivatives against SARS-CoV-2 MPro

| Compound Class | Specific Derivative | Activity | Value |

|---|---|---|---|

| Thiazolyl-indazole | Phenylthiazole moiety | IC50 | 92.9 µM |

Calcium-Release Activated Calcium (CRAC) Channel Blockade

The influx of extracellular calcium through the Calcium-Release Activated Calcium (CRAC) channel is a critical process in the activation of mast cells, which play a key role in inflammatory and allergic responses. nih.govnih.gov Modulation of CRAC channels therefore represents a significant therapeutic target.

A series of novel 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides, which are derivatives of indazole-3-carboxylic acid, have been identified as potent CRAC channel blockers. nih.gov Structure-activity relationship (SAR) studies revealed that the specific regiochemistry of the amide linker is crucial for their inhibitory activity. nih.govnih.gov

The derivative 12d from this series was found to be a particularly potent inhibitor of calcium influx in activated mast cells, with a half-maximal inhibitory concentration (IC50) of 0.67 µM. nih.gov This compound also effectively inhibited the release of pro-inflammatory mediators such as β-hexosaminidase and tumor necrosis factor α (TNFα) from activated mast cells, with an IC50 of 0.28 µM for TNFα production. nih.gov In contrast, the reverse amide isomer 9c was inactive, highlighting the importance of the -CO-NH-Ar amide linkage for activity. nih.govnih.gov

The SAR studies indicated that the nature of the aryl (Ar) moiety significantly influences the calcium blocking activity. Potent inhibitors were obtained when the Ar group was a 2,6-difluorophenyl (12a , IC50 = 1.51 µM) or a 3-fluoro-4-pyridyl (12d , IC50 = 0.67 µM). nih.gov

Inhibitory Activity of Indazole-3-Carboxamide Derivatives on CRAC Channels

| Compound | Ar Group | Calcium Influx IC50 (µM) | TNFα Production IC50 (µM) |

|---|---|---|---|

| 12a | 2,6-difluorophenyl | 1.51 | Not Reported |

| 12d | 3-fluoro-4-pyridyl | 0.67 | 0.28 |

| 9c (reverse amide) | - | Inactive at 100 µM | Not Reported |

These findings underscore the potential of this compound derivatives, specifically the indazole-3-carboxamides, as a new class of immune-modulating agents through the blockade of CRAC channels. nih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features for Bioactivity

The indazole core, the methoxy (B1213986) group at the 4-position, and the carboxylic acid at the 3-position are all critical determinants of the biological effects of this class of compounds. The interplay between these features dictates the interaction with biological targets and ultimately the therapeutic potential.

The indazole nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged scaffold in medicinal chemistry. nih.gov It is present in numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.gov The 1H-indazole-3-amine structure, a close relative of the carboxylic acid, is recognized as an effective hinge-binding fragment in kinases. nih.gov The stability of the 1H-indazole tautomer over the 2H-indazole form is a key characteristic of this heterocyclic system. nih.gov

The position of substituents on the indazole ring is crucial for bioactivity. Specifically, the presence of a methoxy group at the C4-position has been shown to be particularly advantageous in certain contexts. In studies of indazole arylsulfonamides as allosteric antagonists of the CC-chemokine receptor 4 (CCR4), derivatives with methoxy or hydroxyl groups at the C4 position were found to be the most potent. acs.orgnih.gov This suggests that the electronic properties and the potential for hydrogen bond formation conferred by the 4-methoxy group can significantly enhance binding affinity to the target protein. For instance, in the development of hematopoietic progenitor kinase 1 (HPK1) inhibitors, the introduction of a methoxy group on the C6-phenyl ring of a reverse indazole core led to enhanced potency. nih.gov

The following table summarizes the impact of the 4-methoxy substituent on the pKa of indazole arylsulfonamides, indicating its electronic influence on the molecule. nih.gov

| Compound | C4-Substituent | pKa |

| 7a | H | 7.9 |

| 7b | MeO | 8.3 |

| 7c | OH | 7.9 |

| 7d | Cl | 7.6 |

| 7e | F | 7.6 |

| 7f | CN | 7.0 |

| 7g | Me | 8.1 |

| 7h | NHAc | 8.0 |

| 7i | NH2 | 8.5 |

| 7j | CONHMe | 7.9 |

| 7k | CF2H | 7.4 |

Table 1: pKa values of C4-substituted indazole arylsulfonamides. Data sourced from a study on CCR4 antagonists. nih.gov

The carboxylic acid group at the C3-position of the indazole ring is a key functional group that is often modified to an amide to enhance biological activity and modulate physicochemical properties. nih.govnih.gov The 1H-indazole-3-carboxamide scaffold has been identified as a promising starting point for the development of inhibitors for various protein targets. nih.gov

For example, a structure-activity relationship study of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers revealed that the specific regiochemistry of the amide linker is critical for the inhibition of calcium influx. nih.gov The indazole-3-carboxamide derivative 12d in that study actively inhibited calcium influx and stabilized mast cells with a sub-micromolar IC50, whereas its reverse amide isomer was inactive. nih.gov This highlights the importance of the orientation of the carboxamide group for proper interaction with the biological target.

Furthermore, 1H-indazole-3-carboxamide derivatives have been identified as potent and selective p21-activated kinase 1 (PAK1) inhibitors, which are of interest for their anti-tumor migration and invasion activities. nih.gov The amide functionality in these derivatives plays a crucial role in their inhibitory mechanism. The synthesis of various N-substituted 1H-indazole-3-carboxamides has demonstrated the versatility of this moiety in generating libraries of compounds for biological screening. researchgate.netderpharmachemica.com

The biological activity of 4-methoxy-1H-indazole-3-carboxylic acid derivatives can be further fine-tuned by introducing various substituents on the indazole ring and by modifying the carboxylic acid group.

SAR studies on CCR4 antagonists have shown that for positions other than C4 on the indazole ring, only small groups are well-tolerated at C5, C6, and C7, with C6-substituted analogues being generally preferred. nih.gov This indicates that steric hindrance plays a significant role in the binding of these compounds to their target.

Modification of the carboxylic acid to various amides has been a widely explored strategy. For instance, a series of N-aryl and N-aliphatic 1H-indazole-3-carboxamides were synthesized and evaluated for their antimicrobial activity. researchgate.netderpharmachemica.com The nature of the substituent on the amide nitrogen can significantly influence the biological profile of the resulting compound. In the context of anticancer agents, derivatives of 1H-indazole-3-amine have shown promising inhibitory effects against various cancer cell lines. nih.gov

The following table presents a selection of synthesized 1H-indazole-3-carboxamide derivatives and their reported melting points, illustrating the chemical diversity that can be achieved from the parent carboxylic acid. researchgate.net

| Compound | R (Amine) | Melting Point (°C) |

| 4a | N-benzylamine | 145-148 |

| 4m | N-(4-methylbenzo[d]thiazol-2-yl)amine | 225-228 |

| 4n | N-(1,3,4-thiadiazol-2-yl)amine | 194-198 |

Table 2: Examples of synthesized 1H-indazole-3-carboxamide derivatives. Data sourced from a study on their synthesis and biological evaluation. researchgate.net

Computational Approaches in SAR and Drug Design

Computational methods are indispensable tools in modern drug discovery, providing valuable insights into the interactions between ligands and their biological targets and guiding the design of new and improved molecules.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. nih.govunpad.ac.id This method is frequently employed to understand the binding modes of indazole derivatives and to rationalize their observed biological activities.

Docking studies of indazole-based inhibitors have often revealed key interactions with the hinge region of protein kinases. nih.gov For example, in a study of reverse indazole inhibitors of HPK1, co-crystallization studies showed that the indazole core establishes two-point hinge contacts with the protein backbone. nih.gov The 2-fluoro-6-methoxyphenyl group in one of the inhibitors was observed to occupy the lysine (B10760008) region, with the methoxy group contributing to the binding affinity. nih.gov

The following table summarizes the binding energies of some indazole derivatives against a renal cancer-related protein (PDB: 6FEW), as determined by molecular docking. nih.gov

| Compound | Binding Energy (kcal/mol) |

| 8v | -10.2 |

| 8w | -10.1 |

| 8y | -10.0 |

Table 3: Binding energies of selected 3-carboxamide indazole derivatives. Data sourced from a molecular docking study. nih.gov

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.commdpi.com A pharmacophore model can be used as a 3D query to search large compound databases in a process known as virtual screening to identify new potential drug candidates. dovepress.comnih.gov

Pharmacophore models for indazole-based inhibitors have been developed for various targets. For instance, a de novo design approach was used to identify an indazole-based pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases. nih.gov The key features of such a pharmacophore would typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, reflecting the structural characteristics of the indazole scaffold and its substituents.

A pharmacophore model for a this compound derivative would likely include:

A hydrogen bond donor feature corresponding to the N-H of the indazole ring.

A hydrogen bond acceptor feature from the methoxy oxygen.

A hydrogen bond acceptor and/or donor feature from the carboxylic acid or its amide derivative.

Aromatic and hydrophobic features from the bicyclic indazole core.

The generation of such a model would allow for the rational design of new inhibitors with optimized interactions with the target protein. mdpi.com

Lead Optimization and Derivatization Strategies

Scaffold Hopping and Molecular Hybridization

Scaffold hopping is a prominent strategy in medicinal chemistry aimed at identifying novel molecular cores that can mimic the biological activity of a known active compound. This approach is instrumental in discovering new chemical entities with potentially improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. In the context of this compound, scaffold hopping has been a key strategy, particularly in the development of inhibitors for anti-apoptotic proteins like Mcl-1 and Bcl-2, which are significant targets in cancer therapy.

One notable example involves the transition from an indole-2-carboxylic acid scaffold to an indazole-3-carboxylic acid framework. Researchers have successfully transformed Mcl-1 selective inhibitors into dual Mcl-1/Bcl-2 inhibitors by employing this scaffold hopping strategy. sigmaaldrich.com The rationale behind this was to address the resistance mechanisms that can arise from the upregulation of sister anti-apoptotic proteins when only one is selectively inhibited. sigmaaldrich.comnih.gov The indazole core was selected as a suitable replacement for the indole (B1671886) scaffold because it preserves the crucial 1,2-relationship between the carboxylic acid group and a p2-binding moiety, which is essential for interaction with the target protein. sigmaaldrich.com

Further molecular design efforts have led to the development of N2-substituted indazole-3-acylsulfonamides. This represents a form of molecular hybridization, where the core indazole scaffold is combined with other chemical fragments to enhance its biological activity. These modifications have resulted in improved inhibition of both Mcl-1 and Bcl-2, with minimal off-target effects on proteins like BCL-xL. sigmaaldrich.com The design of these hybrid molecules is often guided by the goal of occupying additional binding pockets within the target protein, such as the p4 pocket, to increase affinity and efficacy. sigmaaldrich.com

The exploration of different substituents on the indazole ring is another facet of molecular hybridization. For instance, studies on the alkylation of methoxylated indazole-3-carboxylic acids have been conducted. mdpi.com These studies provide a basis for creating a diverse library of compounds with varied substitution patterns, which can then be screened for desired biological activities. The selective alkylation at the N1-position of the indazole ring is a critical aspect of these synthetic strategies. mdpi.com

Metabolic Studies and Pharmacokinetics of Indazole 3 Carboxylic Acid Derivatives

In Vitro and In Vivo Metabolic Pathways

The biotransformation of indazole-3-carboxylic acid derivatives is a multi-step process involving both Phase I and Phase II metabolic reactions. ovid.comnih.gov These pathways are primarily mediated by enzymes in the liver, such as cytochrome P450s (CYP450), carboxylesterases (CES), and UDP-glucuronosyltransferases (UGT). ovid.com Often, the indazole-3-carboxylic acid moiety is itself a metabolite, formed via the hydrolysis of a parent ester or amide prodrug, which then undergoes further metabolic changes. nih.govnih.gov

Phase I metabolism introduces or exposes functional groups, generally increasing the polarity of a compound. openaccessjournals.com For derivatives of 4-methoxy-1H-indazole-3-carboxylic acid, several key Phase I reactions are anticipated based on studies of structurally related compounds. nih.govnih.gov

Hydrolysis: Many pharmacologically active indazole derivatives are synthesized as methyl or ethyl esters to improve bioavailability. nih.gov A critical initial metabolic step for these compounds is the hydrolysis of the ester or amide linkage to form the corresponding carboxylic acid. frontiersin.orgnih.gov This reaction is often a bioactivation step, converting an inactive prodrug into its active acidic metabolite. nih.govneu.edu.tr For example, the synthetic cannabinoid MDMB-CHMINACA undergoes ester hydrolysis to form its carboxylic acid analogue. nih.govnih.gov

Hydroxylation: Following the initial hydrolysis, the indazole ring and any associated alkyl chains are susceptible to hydroxylation. nih.govnih.gov Studies on compounds like MDMB-4en-PINACA and ADB-BUTINACA show that hydroxylation can occur on the indazole ring, as well as on alkyl or t-butyl side chains. nih.gov

Dealkylation: The methoxy (B1213986) group at the 4-position of the indazole ring represents a primary site for O-dealkylation, a common metabolic pathway for aromatic ethers. This reaction would yield a hydroxyl group, creating 4-hydroxy-1H-indazole-3-carboxylic acid, a more polar metabolite.

Oxidation: Primary alcohols formed from hydroxylation of terminal alkyl groups can be further oxidized to aldehydes and then to carboxylic acids. neu.edu.tr Similarly, secondary alcohols can be oxidized to ketones. nih.gov These oxidative transformations are common secondary metabolic steps for indazole derivatives. nih.gov

| Phase I Reaction | Description | Typical Substrate Moiety | Resulting Functional Group |

| Hydrolysis | Cleavage of an ester or amide bond by adding water, often catalyzed by carboxylesterases. nih.govnih.gov | Ester (-COOR), Amide (-CONR₂) | Carboxylic Acid (-COOH) |

| Hydroxylation | Addition of a hydroxyl (-OH) group, typically catalyzed by CYP450 enzymes. nih.govnih.gov | Aromatic ring, Alkyl chain | Hydroxyl (-OH) |

| O-Dealkylation | Removal of an alkyl group from an ether. | Methoxy (-OCH₃) | Hydroxyl (-OH) |

| Oxidation | Conversion of an alcohol to a carbonyl group or a carboxylic acid. neu.edu.tr | Primary/Secondary Alcohol | Ketone, Aldehyde, Carboxylic Acid |

Phase II reactions involve the conjugation of a drug or its metabolite with an endogenous molecule to significantly increase its water solubility and facilitate excretion. researchgate.net For carboxylic acid-containing compounds like this compound, the most important Phase II reaction is glucuronidation. nih.govnih.gov

The carboxylic acid group is conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, to form a highly polar 1-β-O-acyl glucuronide. researchgate.netresearchgate.net This process is a major clearance pathway for many acidic drugs and metabolites. nih.gov Studies on related indole-3-carboxylic acid derivatives have confirmed that acyl glucuronides are major metabolites found in both in vitro and in vivo systems. nih.gov Glucuronide conjugates of indazole metabolites have been identified for numerous synthetic cannabinoids, underscoring the importance of this pathway. nih.govdiva-portal.org

Carboxylesterases (CES) are key enzymes in the hydrolysis of a wide range of ester-containing drugs and prodrugs. nih.govresearchgate.net In humans, human carboxylesterase 1 (hCE1), which is highly expressed in the liver, plays a crucial role in metabolizing ester prodrugs into their active carboxylic acid forms. nih.gov Many synthetic cannabinoids with an indazole-3-carboxylate ester structure are substrates for these enzymes. nih.gov The rapid hydrolysis mediated by CES-1 is often the first and rate-limiting step in the metabolism of these compounds, releasing the indazole-3-carboxylic acid core, which can then undergo further Phase I and Phase II metabolism. ovid.comnih.gov

Impact of Structural Modifications on Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile. researchgate.net Structural modifications to the indazole core or its substituents can have a profound impact on metabolic stability and the preferred routes of biotransformation. nih.govbiorxiv.org

Introducing or altering substituents on the indazole ring can either block or create new sites for metabolism. For instance, the presence of a methoxy group on the 4-position of this compound provides a "metabolic soft spot" susceptible to O-dealkylation. Conversely, strategic placement of groups like fluorine can block metabolically liable positions, thereby increasing the compound's half-life.

Identification of Metabolite Biomarkers for Forensic and Clinical Applications

Due to extensive and rapid metabolism, parent synthetic cannabinoids are often found at very low or undetectable concentrations in biological samples like urine. ovid.comnih.gov Consequently, forensic and clinical toxicology rely heavily on the identification of their metabolites to confirm exposure. nih.govresearchgate.net

The indazole-3-carboxylic acid metabolites, formed via hydrolysis, are crucial biomarkers. nih.govnih.gov For a parent compound like methyl 4-methoxy-1H-indazole-3-carboxylate, the resulting this compound would be a primary urinary marker. Further downstream metabolites, such as hydroxylated and glucuronidated conjugates of the carboxylic acid, serve as additional, often more specific, biomarkers. nih.govdiva-portal.orgresearchgate.net For instance, studies on ADB-BUTINACA recommend its carboxylic acid metabolite and a hydroxylated metabolite as suitable biomarkers in urine. researchgate.net Similarly, for MDMB-4en-PINACA, hydroxylated metabolites and the hydrolyzed carboxylic acid are suggested markers. nih.gov

The table below summarizes parent synthetic cannabinoids and their key carboxylic acid or related metabolites identified as forensic biomarkers.

| Parent Compound | Key Metabolite Biomarker(s) | Metabolic Pathway |

| 5F-MDMB-PINACA | 5F-EDMB-PINACA oxidative defluorination metabolite (in cases of co-abuse with alcohol). nih.gov | Transesterification, Oxidative Defluorination |

| ADB-BUTINACA | Monohydroxylated metabolite (indazole ring), Dihydrodiol metabolite. researchgate.net | Hydroxylation, Dihydrodiol formation |

| MDMB-4en-PINACA | Dihydroxylated metabolites, Monohydroxylated metabolite (indazole ring). nih.gov | Hydroxylation |

| MDMB-CHMINACA | Carboxylic acid metabolite (DMBA-CHMINACA), CHM-monohydroxylated metabolites. nih.govnih.gov | Ester Hydrolysis, Hydroxylation |

| ADB-PINACA | Pentyl hydroxylation and ketone formation metabolites. researchgate.net | Hydroxylation, Oxidation |

Computational Prediction of ADMET Properties

In modern drug discovery, computational (in silico) methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities before they are synthesized. researchgate.netnih.gov These predictive models are valuable for identifying compounds with potentially poor pharmacokinetic profiles early in the development process. healthinformaticsjournal.com

For a compound like this compound, various molecular descriptors can be calculated using specialized software to predict its behavior. acs.org These descriptors include:

Lipophilicity (LogP/LogD): Predicts how the compound will partition between fatty and aqueous environments, affecting absorption and distribution. acs.org

Aqueous Solubility: Estimates the compound's solubility in water, which is crucial for administration and absorption.

Blood-Brain Barrier (BBB) Permeability: Predicts the likelihood of the compound crossing into the central nervous system. healthinformaticsjournal.com

CYP450 Inhibition/Substrate Prediction: Identifies potential drug-drug interactions and predicts major sites of metabolism on the molecule. frontiersin.orgresearchgate.net

Human Intestinal Absorption (HIA): Models the extent of absorption from the gastrointestinal tract.

While specific computational studies on this compound are not widely published, models applied to similar indazole and carboxylic acid structures have shown success in forecasting metabolic fate and potential liabilities. acs.orgnih.govnih.gov These tools help guide the design of derivatives with improved drug-like properties. nih.gov

| ADMET Parameter | Description | Significance in Drug Development |